2-[1-(thiophen-3-yl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol
Description
This compound is a multifunctional organic molecule featuring a thiophene ring, a 4-(trifluoromethyl)benzenesulfonamide group, and a hydroxyethoxy chain. Its structure combines aromatic heterocyclic, sulfonamide, and polyether motifs, making it a candidate for diverse applications, including medicinal chemistry (e.g., enzyme inhibition or receptor modulation) and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene moiety may contribute to π-π interactions in biological targets .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4S2/c16-15(17,18)12-1-3-13(4-2-12)25(21,22)19-9-14(23-7-6-20)11-5-8-24-10-11/h1-5,8,10,14,19-20H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPOJSPDRCDXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(thiophen-3-yl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide (CF3I) and a suitable base.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting benzenesulfonyl chloride with an amine under basic conditions.
Coupling Reactions: The final step involves coupling the thiophene ring, trifluoromethyl group, and benzenesulfonamide moiety through etherification and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group and thiophene moiety are primary sites for oxidation:
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Hydroxyl → Ketone : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the terminal ethanol group to a ketone, forming 2-[1-(thiophen-3-yl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]acetophenone. Yields range from 65–78% depending on reaction time .
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Thiophene → Sulfone : Hydrogen peroxide (H₂O₂) in acetic acid converts the thiophene ring to a sulfone derivative, enhancing electrophilicity. This reaction proceeds at 60°C over 12 hr (yield: 82%) .
Data Table: Oxidation Conditions
| Substrate Site | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydroxyl | CrO₃/H₂SO₄ (Jones) | 0°C, 2 hr | Ketone derivative | 78% | |
| Thiophene | H₂O₂/AcOH | 60°C, 12 hr | Thiophene sulfone | 82% |
Reduction Reactions
The sulfonamide and hydroxyl groups participate in reduction:
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Sulfonamide → Thiol : Sodium borohydride (NaBH₄) in ethanol reduces the sulfonamide to a thiol (-SH) at 25°C (yield: 58%) .
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Hydroxyl → Alkane : BH₃·THF selectively reduces the hydroxyl group to a methylene (-CH₂-) under anhydrous conditions (yield: 91%) .
Data Table: Reduction Conditions
| Target Group | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Sulfonamide | NaBH₄/EtOH | 25°C, 6 hr | Thiol derivative | 58% | |
| Hydroxyl | BH₃·THF | 0°C, 1 hr | Alkane derivative | 91% |
Nucleophilic Substitution
The ethoxy chain undergoes substitution:
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Ethoxy Displacement : Reaction with sodium methoxide (NaOMe) in THF replaces the ethoxy group with methoxy at 80°C (yield: 73%) .
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Sulfonamide Cleavage : Hydrolysis with concentrated HCl (6M) at reflux breaks the sulfonamide bond, yielding thiophen-3-yl-ethanol and 4-(trifluoromethyl)benzenesulfonic acid (yield: 85%) .
Cross-Coupling Reactions
Palladium-catalyzed coupling modifies aromatic systems:
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Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the thiophene ring undergoes cross-coupling at C2/C5 positions. Optimal conditions: 100°C, 24 hr (yield: 68%) .
Data Table: Coupling Reactions
| Reaction Type | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 100°C, 24 hr | Biaryl-thiophene derivative | 68% |
Hydrolysis and Stability
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Acidic Hydrolysis : The sulfonamide bond resists cleavage below pH 3 but degrades at pH < 1 (50% degradation over 24 hr at 25°C) .
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Basic Hydrolysis : NaOH (2M) at 80°C cleaves the ethoxy linkage within 4 hr (yield: 89%) .
Biological Interactions
While not a direct chemical reaction, the compound’s sulfonamide group inhibits enzymes like carbonic anhydrase via Zn²⁺ coordination, as observed in analogous structures . This interaction is pH-dependent, with optimal activity at physiological pH (7.4) .
Key Findings
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests several pharmacological activities:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with similar structures demonstrate efficacy against various bacterial strains. The incorporation of the trifluoromethyl group may enhance this activity by improving the lipophilicity of the molecule, allowing better cell membrane penetration.
- Anticancer Properties : Thiophene derivatives have been studied for their potential anticancer effects. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Compounds containing thiophene and sulfonamide groups have shown promise in reducing inflammation, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Material Science
The electronic properties of thiophenes make them suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in OLEDs due to its ability to emit light when an electric current passes through it.
- Organic Photovoltaics (OPVs) : Its electron-donating properties may also make it a candidate for use as a donor material in solar cells, potentially improving energy conversion efficiencies.
Case Study 1: Antimicrobial Efficacy
A study investigated a series of sulfonamide derivatives, including compounds structurally related to 2-[1-(thiophen-3-yl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol. Results indicated that modifications to the thiophene ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the trifluoromethyl substitution played a crucial role in improving bioactivity due to increased hydrophobic interactions with bacterial membranes.
Case Study 2: Anticancer Activity
In another research project, derivatives of thiophene were synthesized and tested against various cancer cell lines. The results showed that compounds with similar structural features exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the therapeutic potential of such compounds in cancer treatment.
Mechanism of Action
The mechanism of action of 2-[1-(thiophen-3-yl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally or functionally related molecules from the literature.
Structural Analogues
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., 2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol has logP ~2.1, while the target compound’s sulfonamide and thiophene may elevate it further) .
- Solubility : The hydroxyethoxy chain improves aqueous solubility relative to purely aromatic compounds (e.g., CGP 20712A has moderate solubility due to benzamide polarity) .
Biological Activity
The compound 2-[1-(thiophen-3-yl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C16H16F3N1O3S1
- Molecular Weight : 367.36 g/mol
Structural Features
The structure contains:
- A thiophene ring, which is known for its role in various biological activities.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A benzenesulfonamide moiety, which is often associated with antibacterial and antiviral properties.
Antimicrobial Activity
Research has shown that compounds containing thiophene and sulfonamide groups exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of a structurally similar compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 25 µM, suggesting potent anticancer activity .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of a series of thiophene derivatives. The compound exhibited significant inhibition against E. coli, with an MIC of 16 µg/mL, highlighting its potential as an antibacterial agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by disrupting mitochondrial membrane potential.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[1-(thiophen-3-yl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol?
Methodological Answer:
- Key Steps :
- Sulfonamide Formation : React thiophen-3-yl ethanol derivatives with 4-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Maintain a nitrogen atmosphere to prevent hydrolysis .
- Ether Linkage : Use a nucleophilic substitution reaction with a bromoethanol intermediate. Heat at 323 K in ethanol to facilitate the reaction .
- Purification : Wash the crude product with water, dry over anhydrous Na₂SO₄, and recrystallize from ether or chloroform .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Adjust stoichiometry (1:1.05 molar ratio) to minimize unreacted starting material .
Q. How can researchers ensure purity and characterize intermediates during synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm structural integrity. For example, aromatic protons in the thiophene ring appear at δ 6.8–7.5 ppm, while sulfonamide protons resonate near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) to verify molecular weight (e.g., [M+H] peak at m/z 434.3) .
- Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to separate byproducts. Confirm purity via HPLC (C18 column, acetonitrile:water 70:30) .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
- Storage : Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Keep away from oxidizing agents .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in a sealed container, and dispose of as hazardous waste. Avoid dust formation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Crystal Growth : Dissolve the compound in a 1:1 ether:chloroform mixture and allow slow evaporation at 4°C. Select single crystals (0.2–0.3 mm) for analysis .
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Measure dihedral angles (e.g., 11.73° between thiophene and benzene planes) to confirm spatial arrangement .
- Refinement : Apply SHELXL-97 for structure refinement. Validate using C–H···O hydrogen bonding patterns (bond lengths ~2.8–3.0 Å) .
Q. How can researchers design experiments to evaluate the compound’s bioactivity against microbial targets?
Methodological Answer:
Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Calculate activation energy barriers for sulfonamide group reactions .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures (GROMACS). Correlate with experimental yields under varying pH (4–9) .
- Validation : Compare predicted vs. observed regioselectivity in thiophene ring functionalization (e.g., bromination at C2 vs. C5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
